Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18719654
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO3 |
|---|---|
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl 3-prop-2-ynoxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H19NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3 |
| Standard InChI Key | ATLKTOYVLKNXJV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OCC#C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate consists of a five-membered pyrrolidine ring substituted at the 3-position with a propargyloxy group () and at the 1-position with a tert-butoxycarbonyl (Boc) group. The Boc group, a common protecting group in peptide synthesis, enhances the compound’s stability during synthetic transformations, while the propargyl moiety offers reactivity for further functionalization via click chemistry or alkyne-based couplings.
The compound’s stereochemistry arises from the chiral center at the 3-position of the pyrrolidine ring. Enantiomers such as the (R)- and (S)-forms exhibit distinct physicochemical and biological properties, necessitating precise synthetic control to isolate or enrich specific configurations.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl 3-prop-2-ynoxypyrrolidine-1-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(OCC#C)C1 |
| Stereochemical Variants | (R)- and (S)-enantiomers |
Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate typically involves multi-step protocols, beginning with the preparation of the pyrrolidine core. A common approach involves:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
-
Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate () under basic conditions.
-
Propargylation: Alkylation of the 3-hydroxypyrrolidine intermediate with propargyl bromide in the presence of a base such as potassium carbonate or triethylamine .
Propargylation Step Optimization
Data from analogous syntheses, such as the mesylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate , suggest that propargylation proceeds efficiently in dichloromethane (DCM) or toluene at 0–25°C. Yields exceeding 90% have been reported for related alkoxy substitutions when using stoichiometric bases like triethylamine to scavenge hydrogen halides .
Applications in Medicinal Chemistry
Role as a Building Block
The compound’s propargyl ether group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This reactivity facilitates the rapid assembly of complex molecules, such as triazole-linked drug candidates or bioconjugates. For example, the propargyloxy moiety can serve as a handle for attaching fluorescent tags or targeting ligands in prodrug design.
Biological Activity
While direct biological data for tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate remain limited, structurally related pyrrolidine derivatives exhibit:
-
Antimicrobial Properties: Inhibition of bacterial efflux pumps.
-
Central Nervous System (CNS) Activity: Modulation of neurotransmitter receptors due to the pyrrolidine ring’s conformational flexibility.
-
Anticancer Potential: Pro-apoptotic effects via kinase inhibition.
Comparative Analysis with Structural Analogs
Analogous Pyrrolidine Derivatives
The compound’s uniqueness becomes apparent when compared to derivatives with alternative substituents:
The propargyl ether’s alkyne functionality distinguishes it from enol ethers or sulfonates, enabling unique reactivity profiles .
Future Research Directions
Stereochemical Studies
Enantioselective synthesis of the (R)- and (S)-forms remains a critical challenge. Catalytic asymmetric methods, such as organocatalytic alkylation, could provide efficient access to enantiopure material for biological testing.
Pharmacokinetic Profiling
In vitro and in vivo studies are needed to evaluate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. Particular attention should be paid to the Boc group’s stability under physiological conditions.
Process Optimization
Scalable synthesis routes utilizing continuous-flow reactors or green solvents (e.g., cyclopentyl methyl ether) could enhance industrial applicability while reducing environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume